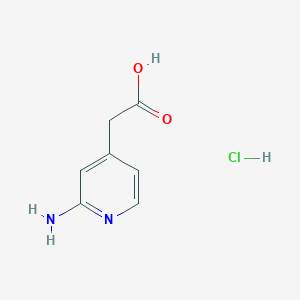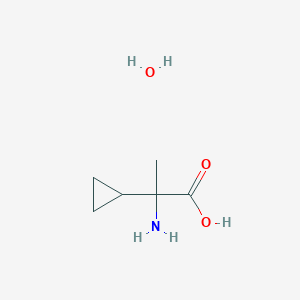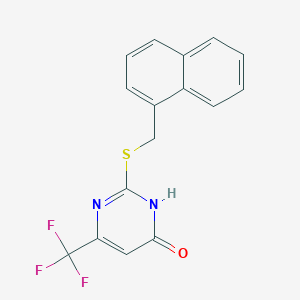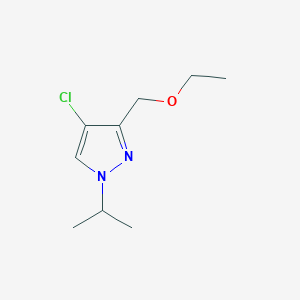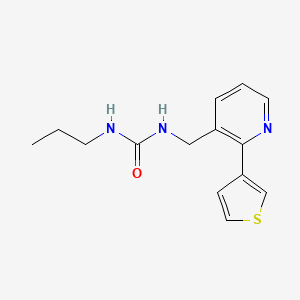
1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
カタログ番号 B2628676
CAS番号:
2034268-80-7
分子量: 275.37
InChIキー: UPUXWPUDXCMASP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique mechanism of action and its ability to produce significant biochemical and physiological effects. In
科学的研究の応用
Anticancer Agents
- Diaryl ureas, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been synthesized and evaluated for antiproliferative activity against different cancer cell lines. A specific compound in this class demonstrated potent inhibitory activity, comparable to positive-control sorafenib, suggesting its potential as a new anticancer agent (Jian et al., 2020).
Antimicrobial Activity
- Pyrimidine derivatives, including those containing pyridin-3-yl groups, have been synthesized and shown to possess antimicrobial activity. These compounds were effective against a range of microorganisms, indicating their potential in developing novel antimicrobial agents (Rathod & Solanki, 2018).
Synthesis and Characterization
- New methods for synthesizing derivatives of 1,3,4‐thiadiazol‐2‐yl urea have been developed, indicating the chemical versatility and potential applications of these compounds in various fields (Li & Chen, 2008).
Anti-Inflammatory and Analgesic Activities
- Synthesized pyrimidine derivatives exhibited significant anti-inflammatory and analgesic activities. This suggests their potential use in the development of new drugs for treating inflammation and pain (Bhat et al., 2014).
Electronic and Optical Properties
- A computational study of a chalcone derivative (related to the pyridin-3-yl group) highlighted its significant electronic and optical properties, suggesting its application in optoelectronic device fabrications (Shkir et al., 2018).
Ion-Pair Binding and Supramolecular Chemistry
- Compounds containing pyridin-2-yl urea have been used to study ion-pair binding and supramolecular assemblies, demonstrating their utility in the field of supramolecular chemistry (Qureshi et al., 2009).
特性
IUPAC Name |
1-propyl-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-6-16-14(18)17-9-11-4-3-7-15-13(11)12-5-8-19-10-12/h3-5,7-8,10H,2,6,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUXWPUDXCMASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=C(N=CC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![7-(4-bromophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2628593.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2628595.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2628596.png)
![2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2628599.png)
![N-(1,3-benzodioxol-5-yl)-3-[(2-methoxy-1-oxoethyl)amino]-2-benzofurancarboxamide](/img/structure/B2628600.png)
![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2628601.png)
